5-[(2-phenylmorpholin-4-yl)carbonyl]-2-[3-(propan-2-yloxy)propyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-phenylmorpholin-4-yl)carbonyl]-2-[3-(propan-2-yloxy)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a morpholine ring, an isoindole core, and a propyl chain with an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-phenylmorpholin-4-yl)carbonyl]-2-[3-(propan-2-yloxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.
Introduction of the Propyl Chain: The propyl chain with an isopropoxy group can be introduced via an alkylation reaction using a suitable alkyl halide.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where the phenylmorpholine acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring or the isoindole core.
Reduction: Reduction reactions can target the carbonyl groups or the isoindole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, especially on the phenyl ring and the isoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, derivatives of this compound could be explored for their potential pharmacological activities. The presence of the morpholine ring and isoindole core suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of 5-[(2-phenylmorpholin-4-yl)carbonyl]-2-[3-(propan-2-yloxy)propyl]-1H-isoindole-1,3(2H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The morpholine ring could facilitate binding to certain proteins, while the isoindole core might interact with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione: Lacks the propyl chain with an isopropoxy group.
2-[3-(propan-2-yloxy)propyl]-1H-isoindole-1,3(2H)-dione: Lacks the morpholine ring.
5-[(2-phenylmorpholin-4-yl)carbonyl]-2-propyl-1H-isoindole-1,3(2H)-dione: Lacks the isopropoxy group.
Uniqueness
The uniqueness of 5-[(2-phenylmorpholin-4-yl)carbonyl]-2-[3-(propan-2-yloxy)propyl]-1H-isoindole-1,3(2H)-dione lies in its combination of structural features. The presence of both the morpholine ring and the propyl chain with an isopropoxy group provides a unique set of chemical properties and potential interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H28N2O5 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5-(2-phenylmorpholine-4-carbonyl)-2-(3-propan-2-yloxypropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H28N2O5/c1-17(2)31-13-6-11-27-24(29)20-10-9-19(15-21(20)25(27)30)23(28)26-12-14-32-22(16-26)18-7-4-3-5-8-18/h3-5,7-10,15,17,22H,6,11-14,16H2,1-2H3 |
InChI Key |
QNVPPHKUICTYKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.